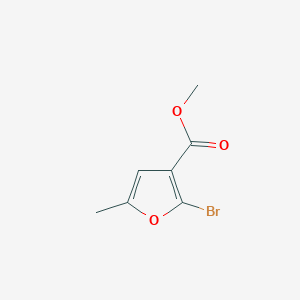
2-(Bromomethyl)-3-(perfluoroethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromometil)-3-(perfluoroetil)pirazina es un compuesto químico que pertenece a la familia de las pirazinas. Las pirazinas son heterociclos que contienen nitrógeno conocidos por sus diversas propiedades químicas y aplicaciones. La presencia de grupos bromometil y perfluoroetil en este compuesto lo hace particularmente interesante para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(bromometil)-3-(perfluoroetil)pirazina típicamente implica la bromación de un precursor de pirazina adecuado. Un método común es la bromación de 3-(perfluoroetil)pirazina usando N-bromosuccinimida (NBS) en presencia de un iniciador radical como el azobisisobutironitrilo (AIBN). La reacción generalmente se lleva a cabo en un solvente inerte como diclorometano a temperatura ambiente.
Métodos de producción industrial
La producción industrial de 2-(bromometil)-3-(perfluoroetil)pirazina puede involucrar reacciones de bromación similares pero a mayor escala. El uso de reactores de flujo continuo puede mejorar la eficiencia y seguridad del proceso. Además, la purificación del producto final se puede lograr mediante técnicas como la recristalización o la cromatografía en columna.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Bromometil)-3-(perfluoroetil)pirazina experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución nucleofílica: El grupo bromometil puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos.
Oxidación: El compuesto puede sufrir reacciones de oxidación para formar los correspondientes N-óxidos de pirazina.
Reducción: La reducción del grupo bromometil puede conducir a la formación de pirazinas sustituidas con metilo.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se utilizan comúnmente reactivos como azida de sodio, tiolato de potasio o alcóxido de sodio en solventes apróticos polares (por ejemplo, DMF, DMSO).
Oxidación: Se emplean agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Principales productos formados
Sustitución nucleofílica: Los productos incluyen pirazinas sustituidas con azido, tio o alcóxido.
Oxidación: N-óxidos de pirazina.
Reducción: Pirazinas sustituidas con metilo.
Aplicaciones Científicas De Investigación
2-(Bromometil)-3-(perfluoroetil)pirazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de derivados de pirazina más complejos.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y como ligando en la química de coordinación.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(bromometil)-3-(perfluoroetil)pirazina depende de la aplicación específica. En los sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El grupo bromometil puede actuar como un electrófilo, reaccionando con sitios nucleofílicos en biomoléculas. El grupo perfluoroetil puede influir en la lipofilia y la permeabilidad de la membrana del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-(Bromometil)piridina: Similar en estructura pero contiene un anillo de piridina en lugar de un anillo de pirazina.
3-(Bromometil)pirazina: Carece del grupo perfluoroetil.
2-(Clorometil)-3-(perfluoroetil)pirazina: Contiene un grupo clorometil en lugar de un grupo bromometil.
Unicidad
2-(Bromometil)-3-(perfluoroetil)pirazina es única debido a la combinación de grupos bromometil y perfluoroetil, que imparten reactividad y propiedades distintas. La presencia del grupo perfluoroetil mejora la estabilidad y la lipofilia del compuesto, haciéndolo adecuado para diversas aplicaciones especializadas.
Propiedades
Fórmula molecular |
C7H4BrF5N2 |
|---|---|
Peso molecular |
291.02 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3-(1,1,2,2,2-pentafluoroethyl)pyrazine |
InChI |
InChI=1S/C7H4BrF5N2/c8-3-4-5(15-2-1-14-4)6(9,10)7(11,12)13/h1-2H,3H2 |
Clave InChI |
BLVMEBNOKGXLOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)CBr)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


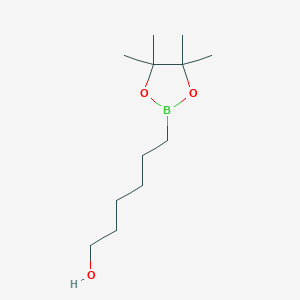



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)

![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
![2-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11756605.png)
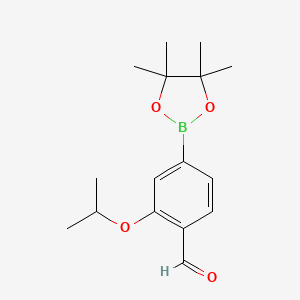
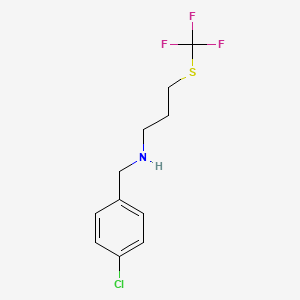
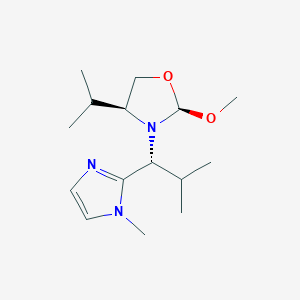
![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)
